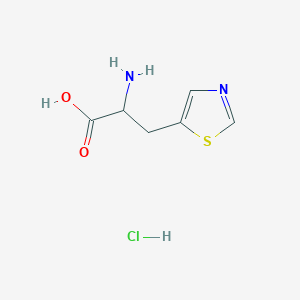
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride” is a chemical compound with the IUPAC name 2-amino-3-(thiazol-5-yl)propanoic acid hydrochloride . It is a solid substance and is often used in research .
Synthesis Analysis
The synthesis of 2-aminothiazoles, which is the parent compound of “2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride”, is often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis
The molecular structure of “2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride” can be represented by the InChI code: 1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H .Physical And Chemical Properties Analysis
“2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride” is a solid substance . It has a molecular weight of 208.67 . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride , have been recognized for their antimicrobial properties. They are used in the synthesis of compounds like sulfathiazole, which is known for its effectiveness against bacterial infections .
Anticancer Properties
The thiazole moiety is a critical component in anticancer drugs such as tiazofurin. It has been shown that modifying thiazole-based compounds can lead to new molecules with potent antitumor activities .
Antifungal Applications
Compounds containing the thiazole ring, like abafungin, are utilized in antifungal medications, primarily for treating skin infections caused by various fungi .
Anti-Alzheimer’s Research
Thiazole derivatives are explored for their potential in treating neurodegenerative diseases, including Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s makes them valuable in this field of research .
Antihypertensive Effects
Research has indicated that thiazole derivatives can exhibit antihypertensive activity, making them useful in the development of treatments for high blood pressure .
Antioxidant Capabilities
The antioxidant properties of thiazole compounds are significant in preventing oxidative stress, which can lead to various chronic diseases. These properties are harnessed in the development of new antioxidant therapies .
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, leading to dna double-strand breaks .
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .
Result of Action
The interaction with topoisomerase ii and the resulting dna double-strand breaks suggest that it may lead to cell cycle arrest and ultimately, cell death .
Eigenschaften
IUPAC Name |
2-amino-3-(1,3-thiazol-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5(6(9)10)1-4-2-8-3-11-4;/h2-3,5H,1,7H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTRJRFKLLPZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)
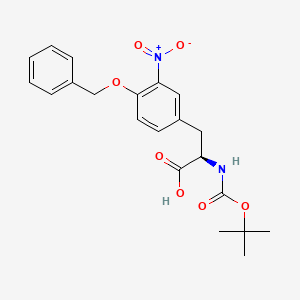


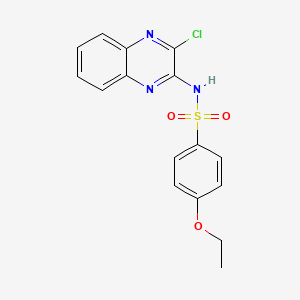


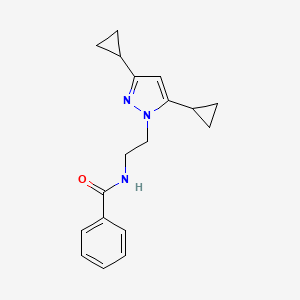
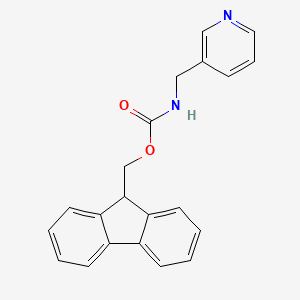
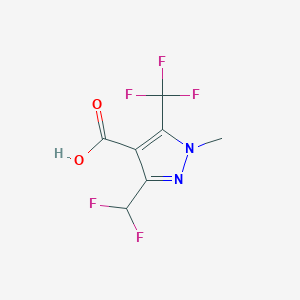
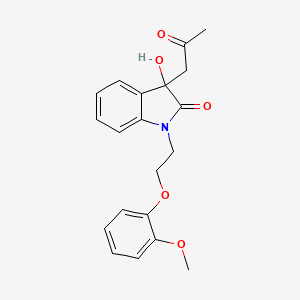
![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)
